molecular formula C12H10IN3O3 B13114474 Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate

Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate

Cat. No.: B13114474
M. Wt: 371.13 g/mol
InChI Key: CPOXJEMBSVFFDV-UHFFFAOYSA-N
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Description

Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound features a benzyl group attached to a pyrimidine ring, which is further substituted with an iodine atom and a carbamate group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.

    Carbamoylation: The final step involves the introduction of the benzyl carbamate group. This can be done by reacting the iodinated pyrimidine with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Deiodinated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various substituted pyrimidine derivatives, which can be used in further chemical research.

Biology:

    Enzyme Inhibition: Some derivatives of this compound have been studied for their potential to inhibit specific enzymes, making them useful in biochemical research.

Medicine:

    Drug Development: The compound and its derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

Industry:

    Agricultural Chemicals: Some derivatives may be used in the development of pesticides and herbicides due to their biological activity.

Mechanism of Action

The mechanism of action of Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The iodine atom and carbamate group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • Benzyl(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
  • Benzyl(5-chloro-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
  • Benzyl(5-bromo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate

Comparison:

  • Uniqueness: The presence of the iodine atom in Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate imparts unique reactivity and biological properties compared to its fluoro, chloro, and bromo analogs. Iodine is larger and more polarizable, which can enhance binding interactions with biological targets.
  • Reactivity: The iodine atom can be more easily substituted compared to fluorine, chlorine, and bromine, allowing for the synthesis of a wider range of derivatives.
  • Biological Activity: The biological activity of the compound can vary significantly based on the halogen present, with iodine-containing compounds often showing distinct pharmacological profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique chemical structure that includes a benzyl group and a pyrimidine ring. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including enzyme inhibition and therapeutic applications.

PropertyValue
Molecular Formula C₁₂H₁₀I N₃O₃
Molecular Weight 371.13 g/mol
IUPAC Name benzyl N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)carbamate
InChI Key CPOXJEMBSVFFDV-UHFFFAOYSA-N

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Ring : This is achieved through cyclization reactions involving urea and β-dicarbonyl compounds.
  • Carbamoylation : The introduction of the benzyl carbamate group is done by reacting the iodinated pyrimidine with benzyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The iodine atom enhances binding interactions due to its size and polarizability, which can lead to significant biological effects such as enzyme inhibition or modulation of receptor functions.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various pyrimidine derivatives, including those derived from this compound. The results indicated that certain derivatives showed cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition

In vitro studies demonstrated that some derivatives acted as potent inhibitors of specific enzymes involved in metabolic pathways. For instance, the compound showed significant inhibition against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyrimidine derivatives:

Compound TypeActivity Profile
Fluoro Derivatives Generally lower binding affinity due to smaller size; less polarizable.
Chloro Derivatives Moderate activity; similar mechanism but less effective than iodine analogs.
Bromo Derivatives Comparable activity; however, iodine shows enhanced reactivity and selectivity.

Properties

Molecular Formula

C12H10IN3O3

Molecular Weight

371.13 g/mol

IUPAC Name

benzyl N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)carbamate

InChI

InChI=1S/C12H10IN3O3/c13-9-6-14-11(17)15-10(9)16-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,16,17,18)

InChI Key

CPOXJEMBSVFFDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=NC(=O)N2)I

Origin of Product

United States

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